![molecular formula C26H20FN3OS B2353797 2-((3-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1793884-87-3](/img/structure/B2353797.png)

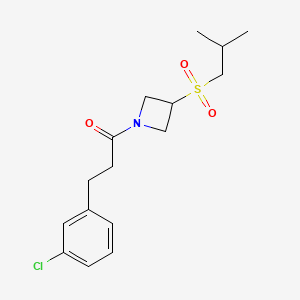

2-((3-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

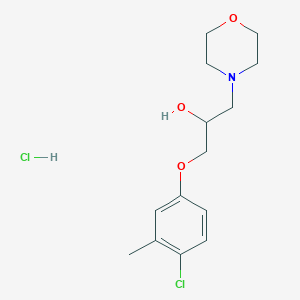

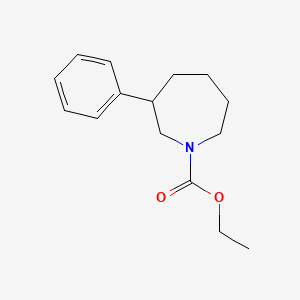

The synthesis of pyrimidine derivatives often involves the reaction of an amidine with a β-dicarbonyl compound. The exact method would depend on the specific substituents on the pyrimidine ring .Molecular Structure Analysis

The molecular structure of pyrimidines is a six-membered ring with two nitrogen atoms. The presence of electronegative nitrogen atoms and the planar structure of the ring system often allow pyrimidines to participate in π-stacking interactions, hydrogen bonding, and other non-covalent interactions, which can be important for binding to biological targets .Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and ring-opening reactions. The reactivity of a specific pyrimidine derivative would depend on the nature of its substituents .Physical And Chemical Properties Analysis

Pyrimidines are typically crystalline solids at room temperature. They are relatively stable compounds, although they can be sensitive to strong acids and bases .Scientific Research Applications

Anticancer Applications

Several studies have synthesized and evaluated compounds related to "2-((3-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one" for their anticancer properties. For instance, a study on microwave-assisted synthesis of new fluorinated coumarin–pyrimidine hybrids showed significant cytotoxicity against human cancer cell lines, highlighting the potential of these compounds as potent anticancer agents. The DNA cleavage study indicated the mechanism involves cleaving the genome of the pathogenic organism, suggesting a direct interaction with DNA (Hosamani, Reddy, & Devarajegowda, 2015). Another example involves the synthesis of benzocoumarin-pyrimidine hybrids, which displayed potent antitubercular activity and demonstrated low cytotoxicity, making them promising leads for new antitubercular agents (Reddy, Hosamani, & Devarajegowda, 2015).

Antitubercular Activity

The design and synthesis of benzocoumarin-pyrimidine hybrids showed novel class of antitubercular agents. These compounds underwent in vitro evaluation for their antitubercular activity, with some showing potent activity against Mycobacterium tuberculosis, highlighting their potential as a basis for developing new antitubercular treatments (Reddy, Hosamani, & Devarajegowda, 2015).

Antimicrobial Applications

Compounds synthesized from similar molecular frameworks have shown promising antimicrobial activities. For instance, novel thiazolo[3,2-a]pyrimidines exhibited antibacterial and antifungal activities against a range of pathogens, indicating the versatility of these compounds in combating various microbial infections (Ashalatha, Narayana, Raj, & Kumari, 2007).

Synthesis and Evaluation for Biological Activities

The synthesis of new 2-(arylmethylthio)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ols and their evaluation for anti-proliferative studies on cancer cell lines underscore the potential of these compounds in cancer therapy. The most active compounds demonstrated significant cytotoxicity, suggesting their value in developing anticancer drugs (Harsha, Swaroop, Roopashree, Jagadish, & Rangappa, 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(3-fluorophenyl)methylsulfanyl]-3-(3-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20FN3OS/c1-17-7-5-12-21(13-17)30-25(31)24-23(22(15-28-24)19-9-3-2-4-10-19)29-26(30)32-16-18-8-6-11-20(27)14-18/h2-15,28H,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFHYEICXIJVRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20FN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2353723.png)

![4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2353727.png)

![3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2353728.png)

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2353733.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2353734.png)

![2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde](/img/structure/B2353735.png)

![6-ethyl-1,3-dimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353738.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)